molecular formula C24H21BrN2OS B2943341 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide CAS No. 1024124-83-1

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide

Cat. No.: B2943341
CAS No.: 1024124-83-1
M. Wt: 465.41
InChI Key: FMIYDRJXTXGKME-UHFFFAOYSA-N
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Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide is a synthetic amide derivative combining a 4-bromophenyl-substituted indole core with a phenylacetamide moiety linked via a thioethyl (-S-CH2-CH2-) bridge. The thioether linkage introduces conformational flexibility and may influence metabolic stability, as sulfur-containing groups often exhibit slower oxidation rates compared to oxygen ethers . While direct pharmacological data for this compound is absent in the provided evidence, its structural features align with bioactive indole and acetamide derivatives reported in medicinal chemistry, such as antimycobacterial agents and anti-inflammatory compounds .

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2OS/c25-19-12-10-18(11-13-19)23-24(20-8-4-5-9-21(20)27-23)29-15-14-26-22(28)16-17-6-2-1-3-7-17/h1-13,27H,14-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIYDRJXTXGKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features. This compound contains an indole core, a thioether linkage, and a phenylacetamide moiety, which collectively suggest potential for diverse biological activity. The following article explores the biological activity of this compound, drawing from various studies and research findings.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Indole Core : Known for its role in many biological processes and pharmacological activities.
  • Thioether Linkage : Enhances lipophilicity, potentially improving interactions with biological targets.
  • Phenylacetamide Moiety : Often associated with analgesic and anti-inflammatory properties.

This unique combination of functional groups may confer distinct chemical reactivity and biological properties not found in other similar compounds.

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of derivatives related to this compound. For example, derivatives exhibited significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active compounds . The study also indicated that these derivatives could inhibit biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as therapeutic agents against resistant bacterial strains.

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the thioether and phenylacetamide groups may enhance these interactions.

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity revealed that related compounds exhibited low hemolytic activity (ranging from 3.23% to 15.22% lysis), indicating a favorable safety profile compared to standard cytotoxic agents like Triton X-100. Additionally, the compounds demonstrated noncytotoxicity with IC50 values greater than 60 μM .

Synergistic Effects

The compound's derivatives have shown synergistic relationships with established antibiotics such as Ciprofloxacin and Ketoconazole, reducing their MICs when used in combination. This indicates a potential for developing combination therapies that could enhance efficacy against resistant pathogens .

Table 1: Biological Activity Summary of this compound Derivatives

Activity MIC (μg/mL) Hemolytic Activity (% Lysis) IC50 (μM)
Antimicrobial0.22 - 0.253.23 - 15.22>60
Synergistic with CiprofloxacinReduced MIC--
Synergistic with KetoconazoleReduced MIC--

Table 2: Mechanistic Insights

Mechanism Description
Enzyme InhibitionActive against DNA gyrase and DHFR
Biofilm InhibitionSignificant reduction in biofilm formation
Target InteractionIndole moiety interacts with various biological targets

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of indole derivatives revealed that compound variants showed potent antimicrobial effects against clinical isolates of Staphylococcus aureus. The study highlighted the importance of the thioether group in enhancing antimicrobial activity through improved membrane permeability.

Case Study 2: Combination Therapy

Research exploring the synergistic effects of this compound with conventional antibiotics demonstrated enhanced efficacy against multi-drug resistant strains. This finding supports further investigation into combination therapies that leverage the unique properties of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs from the evidence, focusing on structural features, synthetic approaches, and hypothesized bioactivities:

Compound Name Key Substituents Core Structure Synthetic Method Reported/Hypothesized Activity Reference
Target Compound : N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide 4-bromophenyl, thioethyl bridge Indole-phenylacetamide Likely amide coupling + thioether formation Hypothesized antimycobacterial/anti-inflammatory -
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide () 2-fluorobiphenyl, oxygen ether bridge Indole-propanamide Amide coupling (DCC-mediated) Anti-inflammatory (flurbiprofen-derived)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide () 4-bromophenyl, thienyl Thiophene-acetamide Not detailed Antimycobacterial
N-(2-(1H-Indol-3-yl)ethyl)-2-phenylacetamide (Compound 28, ) Phenyl, oxygen ethyl bridge Indole-phenylacetamide Boron-catalyzed amide coupling Not reported; model for synthetic optimization
N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (Compound 55, ) Benzothiazole, thioether bridge Benzamide-thiophene Multi-step heterocyclic synthesis Potential anticancer/viral inhibition

Key Structural and Functional Differences:

Halogenation Effects :

  • The target compound’s 4-bromophenyl group contrasts with the 2-fluorobiphenyl in ’s compound. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in target binding compared to fluorine .
  • In , the 4-bromophenyl-thiophene analog demonstrated antimycobacterial activity, suggesting the bromine’s role in boosting efficacy against resistant strains .

Linkage Chemistry: The thioethyl bridge in the target compound differs from oxygen-based linkages in and . In , thioether-containing compounds (e.g., Compound 55) were designed for anticancer applications, highlighting the pharmacophore’s versatility .

Amide vs. Propanamide Backbone :

  • The target’s phenylacetamide moiety is structurally simpler than the propanamide in , which derives from flurbiprofen. This difference may reduce cyclooxygenase (COX) inhibition but retain general amide-mediated bioactivity .

Hypothesized Pharmacological Profile

  • Antimycobacterial Activity : The 4-bromophenyl group () and acetamide backbone may synergize against Mycobacterium tuberculosis .
  • Anti-inflammatory/Anticancer Effects : Indole-thioether hybrids () often modulate kinase or protease pathways, warranting in vitro screening .

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